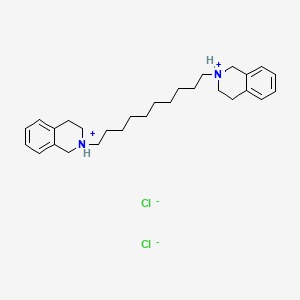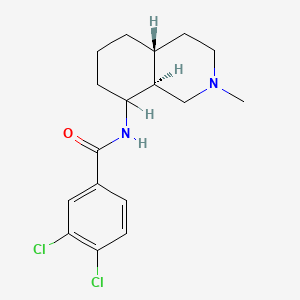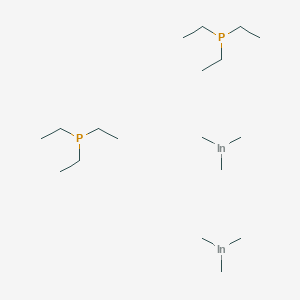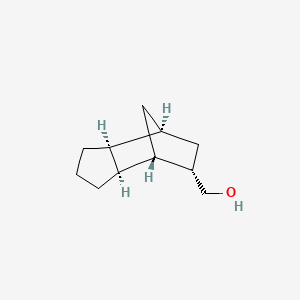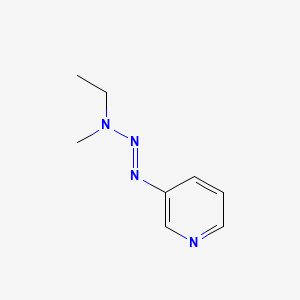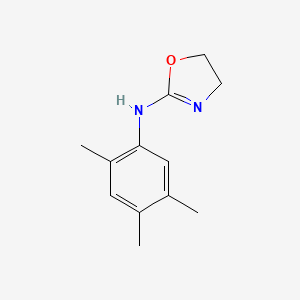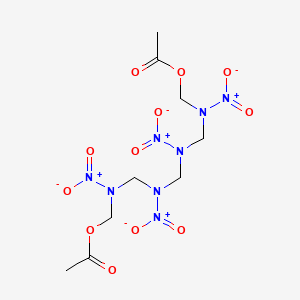
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate is a chemical compound with the molecular formula C₉H₁₆N₈O₁₂ and a molecular weight of 428.27 g/mol . This compound is known for its high nitrogen content and energetic properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate involves multiple steps. One common synthetic route includes the nitration of 2,4,6,8-tetraazanonane-1,9-diol with nitric acid, followed by acetylation with acetic anhydride . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale nitration and acetylation processes, utilizing specialized equipment to handle the reactive intermediates and final product safely.
Análisis De Reacciones Químicas
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents like hydrogen or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-rich compounds and energetic materials.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: It is utilized in the development of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate involves its decomposition under specific conditions, releasing a significant amount of energy. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions, making it useful in energetic materials .
Comparación Con Compuestos Similares
Similar compounds to 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate include:
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro group structure.
2,4,6-Trinitrobenzene (TNB): Another aromatic nitro compound used in explosives.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic polycyclic nitramine with a more complex structure and higher energy content.
The uniqueness of this compound lies in its specific molecular arrangement and the balance of its energetic properties with stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
6537-83-3 |
|---|---|
Fórmula molecular |
C9H16N8O12 |
Peso molecular |
428.27 g/mol |
Nombre IUPAC |
[[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C9H16N8O12/c1-8(18)28-6-12(16(24)25)4-10(14(20)21)3-11(15(22)23)5-13(17(26)27)7-29-9(2)19/h3-7H2,1-2H3 |
Clave InChI |
LDBSGTRAQJIAIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCN(CN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


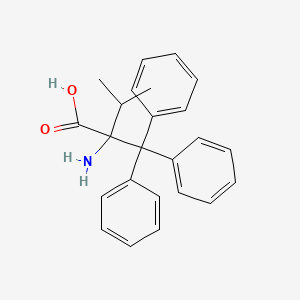
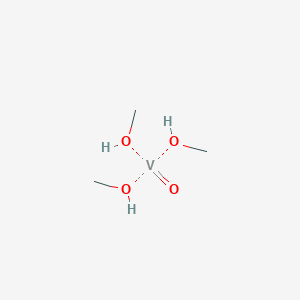
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
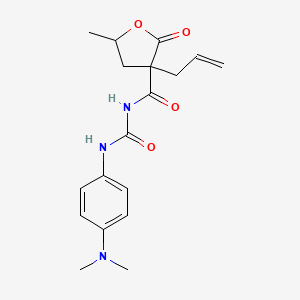
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)


